N-(1,3-benzothiazol-2-yl)-2-iodobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-iodobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an iodine atom attached to the benzamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-iodobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction parameters.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.
Oxidation Products: Oxidized forms of the benzothiazole ring.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-iodobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Pathway Involvement: The compound can influence various biochemical pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-iodobenzamide: Similar structure but with the iodine atom at a different position.
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Chlorine atom instead of iodine.
N-(1,3-benzothiazol-2-yl)-2-bromobenzamide: Bromine atom instead of iodine.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can enhance the compound’s ability to participate in specific reactions and interact with biological targets .
Properties
CAS No. |
349110-40-3 |
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Molecular Formula |
C14H9IN2OS |
Molecular Weight |
380.21 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-iodobenzamide |
InChI |
InChI=1S/C14H9IN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18) |
InChI Key |
NTXYTZZMUIKDET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)I |
Origin of Product |
United States |
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